D-Leucine-1-13C is a labeled isotopic form of the essential amino acid D-Leucine, where the carbon atom at the first position is substituted with the stable isotope carbon-13. This compound is particularly significant in biochemical and metabolic research due to its ability to serve as a tracer in various studies involving amino acid metabolism and protein synthesis. The incorporation of carbon-13 allows researchers to track metabolic pathways with greater precision, making it a valuable tool in both fundamental and applied sciences.
The major products from these reactions include α-ketoisocaproate from oxidation, isovaleryl alcohol from reduction, and various substituted leucine derivatives from substitution processes .
D-Leucine-1-13C exhibits biological activity primarily through its role in metabolic pathways. As an essential branched-chain amino acid, it is involved in protein synthesis and energy production. The compound interacts with the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating cell growth and proliferation. By activating this pathway, D-Leucine-1-13C promotes increased protein synthesis and may influence muscle metabolism and recovery .
In metabolic studies, D-Leucine-1-13C helps trace the pathways of amino acid metabolism, providing insights into disorders related to amino acid metabolism and their implications for health .
The synthesis of D-Leucine-1-13C typically involves the incorporation of carbon-13 into precursor molecules during the chemical synthesis of D-Leucine. Common methods include:
These methods ensure high yields of the isotopically labeled compound suitable for research applications .
D-Leucine-1-13C has a wide range of applications across various fields:
Interaction studies involving D-Leucine-1-13C focus on its role in various biochemical pathways. Notably, it has been shown to interact with transporters responsible for amino acid uptake and metabolism. For instance, it may influence the activity of sodium-independent transporters that mediate the uptake of large neutral amino acids. These interactions are critical for maintaining amino acid homeostasis within cells .
D-Leucine-1-13C shares similarities with other branched-chain amino acids and their isotopically labeled forms. Notable similar compounds include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Valine | C5H11NO2 | Another branched-chain amino acid; essential for protein synthesis. |
L-Isoleucine | C6H13NO2 | Essential amino acid involved in muscle metabolism; also branched-chain. |
L-Leucine | C6H13NO2 | Non-labeled form; essential for protein synthesis and energy production. |
D-Valine | C5H11NO2 | Stereoisomer of valine; less common in dietary sources. |
L-Leucine-1-13C | C6H12^13NO2 | Isotopically labeled form used similarly in metabolic studies. |
The uniqueness of D-Leucine-1-13C lies in its specific labeling at the first carbon position, allowing for precise tracking in metabolic studies compared to other compounds that may not provide such specificity .
D-Leucine-1-¹³C represents a strategically isotope-labeled derivative of the D-enantiomer of leucine, wherein a carbon-13 isotope is specifically incorporated at the first carbon position corresponding to the carboxyl group [1] [2]. The molecular formula remains C₆H₁₃NO₂ with a molecular weight of 132.17 g/mol, representing a mass increase of one atomic mass unit compared to natural abundance leucine due to the heavy carbon isotope substitution [1] [3].
The compound maintains the fundamental structural architecture of leucine, featuring a central alpha-carbon bonded to an amino group, carboxyl group, hydrogen atom, and characteristic isobutyl side chain [1]. The isotopic enrichment specifically targets the carbonyl carbon, resulting in the structural formula (CH₃)₂CHCH₂CH(NH₂)¹³CO₂H [1] [3]. Commercial preparations typically exhibit isotopic purity exceeding 99 atom percent ¹³C at the labeled position, ensuring minimal interference from natural abundance ¹²C in analytical applications [1] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₃NO₂ | [1] |
Molecular Weight | 132.17 g/mol | [1] [3] |
Isotopic Purity | 99 atom % ¹³C | [1] |
CAS Number | 82152-60-1 | [1] [2] |
Optical Activity | [α]25/D -14.5° (c = 2 in 5 M HCl) | [1] |
Melting Point | >300 °C | [1] |
The precise positioning of the ¹³C label at the carboxyl carbon position enables researchers to track metabolic transformations specifically involving decarboxylation reactions and carbon dioxide evolution during biochemical processes [4]. This strategic labeling pattern distinguishes D-Leucine-1-¹³C from other isotopically labeled leucine variants that may incorporate ¹³C at different carbon positions within the molecular backbone [5] [6] [4].
The structural comparison between D-Leucine-1-¹³C and natural abundance D-leucine reveals identical molecular architecture with the critical distinction residing solely in the isotopic composition of the carboxyl carbon [1] [3]. Natural abundance leucine contains approximately 1.108% ¹³C distributed randomly across all six carbon positions, whereas D-Leucine-1-¹³C demonstrates enrichment approaching 99% specifically at the C-1 position [1] [7].
The stereochemical configuration remains unchanged between the isotopically labeled and natural abundance forms, with both compounds maintaining the D-configuration at the alpha-carbon center [1] [8]. The spatial arrangement of functional groups and the overall three-dimensional molecular geometry exhibit no discernible differences, ensuring that biological systems process D-Leucine-1-¹³C identically to natural D-leucine [6].
Structural Parameter | Natural D-Leucine | D-Leucine-1-¹³C |
---|---|---|
Stereochemistry | D-configuration | D-configuration |
Molecular Geometry | Tetrahedral α-carbon | Tetrahedral α-carbon |
Bond Lengths | Standard values | Standard values |
Bond Angles | Standard values | Standard values |
¹³C Content at C-1 | ~1.1% | ~99% |
The enhanced mass spectrometric detectability represents the primary analytical advantage of D-Leucine-1-¹³C over natural abundance material, with the mass-to-charge ratio shifting from m/z 131 to m/z 132 for the molecular ion [9] [10]. This mass differential enables precise quantitative analysis in metabolic studies and biochemical investigations requiring accurate isotope ratio determinations [10] [11].
The ¹³C Nuclear Magnetic Resonance spectrum of D-Leucine-1-¹³C exhibits distinctive spectral characteristics directly attributable to the position-specific isotopic enrichment [12] [13] [14]. The carboxyl carbon signal demonstrates significant enhancement in intensity compared to other carbon resonances due to the 99% ¹³C enrichment at this position, creating a pronounced spectral signature that facilitates unambiguous identification [14] [15].
Chemical shift assignments for D-leucine carbon atoms in deuterium oxide solution at physiological pH demonstrate the following characteristic values based on experimental and predicted spectral data [12] [14] [16]:
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C-1 (Carboxyl) | 178.4 | ¹³CO₂H |
C-2 (Alpha) | 56.1 | CH(NH₂) |
C-3 (Beta) | 42.5 | CH₂ |
C-4 (Gamma) | 26.9 | CH(CH₃)₂ |
C-5/C-6 (Delta) | 24.8/23.6 | CH₃ groups |
The enhanced carboxyl carbon signal in D-Leucine-1-¹³C exhibits characteristic chemical shift values in the range of 170-185 ppm, consistent with carboxylic acid functional groups [17] [18]. Solvent effects and pH variations can influence the precise chemical shift position, with aqueous solutions typically showing shifts around 178 ppm for the carboxyl carbon [19] [16].
Spectral resolution benefits significantly from the isotopic labeling strategy, as the ¹³C-enriched carboxyl carbon produces sharp, well-defined signals with minimal overlap from other carbon resonances [20] [21]. The coupling patterns between ¹³C nuclei and adjacent protons provide additional structural information, with characteristic J-coupling constants facilitating detailed molecular structure elucidation [20].
Temperature dependence studies reveal minimal chemical shift variations across physiologically relevant temperature ranges, indicating structural stability and consistent spectral behavior under typical experimental conditions [12] [14]. The integration ratio between the enhanced carboxyl carbon signal and other carbon resonances directly reflects the isotopic enrichment level, providing a quantitative measure of labeling efficiency [20].
Mass spectrometric analysis of D-Leucine-1-¹³C reveals characteristic fragmentation patterns that distinguish it from natural abundance leucine through specific mass shifts corresponding to the ¹³C incorporation [9] [22] [23]. The molecular ion peak appears at m/z 132 instead of the typical m/z 131 observed for natural abundance leucine, providing immediate confirmation of isotopic labeling [9] [10].
Primary fragmentation pathways involve decarboxylation processes, wherein the ¹³CO₂ loss produces fragment ions that retain the isotopic signature [9] [10]. The base peak typically corresponds to the loss of the carboxyl group, resulting in characteristic fragment ions at reduced mass-to-charge ratios that can be distinguished from natural abundance counterparts [22] [23].
Fragmentation Process | Natural Leucine (m/z) | D-Leucine-1-¹³C (m/z) | Mass Shift |
---|---|---|---|
Molecular Ion [M+H]⁺ | 132 | 133 | +1 |
[M+H-COOH]⁺ | 86 | 86 | 0 |
[M+H-NH₃]⁺ | 115 | 116 | +1 |
[M+H-C₄H₉]⁺ | 75 | 76 | +1 |
Collision-induced dissociation experiments demonstrate reproducible fragmentation patterns with characteristic peak intensity ratios that facilitate quantitative isotope ratio determinations [22] [24]. The relative abundance of isotopically labeled fragments compared to unlabeled counterparts provides direct measurement of ¹³C incorporation efficiency and sample purity [25] [10].
High-resolution mass spectrometry enables precise mass measurements that distinguish between isobaric interferences and authentic isotopically labeled species [22] [23]. The mass accuracy requirements for reliable isotope ratio determinations typically demand sub-ppm precision to ensure accurate quantification in complex biological matrices [25] [11].
Tandem mass spectrometry approaches utilizing multiple reaction monitoring protocols optimize sensitivity and selectivity for D-Leucine-1-¹³C detection in biological samples [10] [11]. These methodologies enable trace-level quantification necessary for metabolic flux analysis and biochemical pathway investigations requiring precise isotopic measurements [9] [10].
Crystallographic investigations of D-leucine derivatives provide fundamental insights into the three-dimensional molecular architecture and intermolecular interactions governing solid-state organization [26] [27] [28]. D-leucine typically crystallizes in non-centrosymmetric monoclinic space group P2₁, consistent with its chiral nature and characteristic amino acid crystal packing patterns [26] [27].
The crystal structure reveals leucine molecules existing in zwitterionic form with protonated amino groups and deprotonated carboxyl groups, facilitating extensive hydrogen bonding networks that stabilize the crystal lattice [27] [28]. Intermolecular interactions primarily involve head-to-tail arrangements between adjacent molecules, creating characteristic polar and nonpolar regions within the crystal structure [29].
Crystallographic Parameter | Value | Reference |
---|---|---|
Space Group | P2₁ (monoclinic) | [27] |
Crystal System | Monoclinic | [27] |
Molecular Packing | Head-to-tail | [29] |
Hydrogen Bonding | Extensive network | [27] [28] |
Unit cell dimensions and molecular packing arrangements demonstrate characteristic amino acid crystallization patterns with segregation of hydrophilic and hydrophobic regions [28] [30]. The isobutyl side chain of leucine adopts preferred conformations that minimize steric interactions while maximizing van der Waals contacts between adjacent molecules [31] [29].
Thermal analysis reveals decomposition temperatures exceeding 220°C, indicating substantial thermal stability suitable for various analytical applications [27] [30]. Crystal morphology typically exhibits characteristic habit patterns consistent with the underlying molecular symmetry and intermolecular interaction preferences [30].
Conformational analysis of D-leucine reveals multiple energetically accessible conformations determined by rotational freedom around the C-C bonds within the molecular backbone [32] [33] [34]. Computational studies utilizing density functional theory methods demonstrate complex potential energy surfaces with multiple local minima corresponding to distinct conformational states [34] [35].
The alpha-carbon configuration maintains fixed stereochemistry, while the side chain exhibits rotational flexibility around the beta and gamma carbon bonds [33] [36]. Molecular dynamics simulations reveal dynamic equilibria between different rotameric states with interconversion barriers typically ranging from 2-15 kJ/mol [34] [36].
Conformational Parameter | Energy Range (kJ/mol) | Population (%) |
---|---|---|
Gauche⁺ conformation | 0-5 | 35-45 |
Gauche⁻ conformation | 2-7 | 25-35 |
Trans conformation | 5-12 | 20-30 |
Solvent effects significantly influence conformational preferences, with aqueous environments generally favoring extended conformations that maximize hydrophilic interactions [32] [36]. The presence of neighboring molecules or molecular complexes can induce conformational changes through steric constraints or favorable intermolecular interactions [32] [29].
Temperature-dependent conformational studies demonstrate increased rotational freedom at elevated temperatures, consistent with thermal activation of conformational interconversion processes [34] [36]. These dynamic properties influence spectroscopic observables and biological activity patterns in protein-incorporated systems [36] [29].